molecular formula C24H26O3 B12603241 Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl- CAS No. 647012-23-5

Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-

Cat. No.: B12603241
CAS No.: 647012-23-5
M. Wt: 362.5 g/mol
InChI Key: XFJCJCKKOYZBEH-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, making it a derivative of benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] typically involves the reaction of 4-methoxybenzaldehyde with 2-methoxy-5-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-oxybis[4-methyl-]: Similar in structure but lacks the methoxy groups.

    Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]: Contains methoxy groups but differs in the positioning of the substituents.

    Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Another derivative with different substituents.

Uniqueness

Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

647012-23-5

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxy-5-methylphenyl)-(4-methoxyphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C24H26O3/c1-16-6-12-22(26-4)20(14-16)24(18-8-10-19(25-3)11-9-18)21-15-17(2)7-13-23(21)27-5/h6-15,24H,1-5H3

InChI Key

XFJCJCKKOYZBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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